molecular formula C12H12ClNOS B2628628 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride CAS No. 125989-57-3

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride

Cat. No.: B2628628
CAS No.: 125989-57-3
M. Wt: 253.74
InChI Key: RXSKZUOBXJWMHY-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic organic compound that contains a thiazole ring. Thiazole rings are known for their aromaticity and the presence of sulfur and nitrogen atoms, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with acetyl chloride in the presence of a suitable base, such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride and its derivatives as promising anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The results indicated significant growth inhibition, with IC50 values ranging from 6.51 µg/mL to 26.12 µg/mL, showcasing their potential as effective chemotherapeutic agents .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. The interaction with specific proteins and enzymes plays a crucial role in their anticancer activity .

Antimicrobial Properties

The thiazole ring structure present in this compound contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. This compound has been tested against various microbial strains, demonstrating efficacy that supports its use in developing new antimicrobial agents .

Organic Synthesis

Synthetic Utility
this compound serves as an important intermediate in organic synthesis. Its reactivity towards various functional groups allows it to participate in diverse chemical reactions, such as nucleophilic substitutions and cyclization processes. This versatility makes it valuable in the synthesis of more complex organic molecules .

Reactions Involving the Compound
The compound can undergo typical organic reactions including:

  • Substitution Reactions : Reacting with nucleophiles to form new derivatives.
  • Oxidation/Reduction Reactions : Modifying its oxidation state to yield different products.

These reactions are crucial for synthesizing other biologically active compounds .

Case Studies

StudyApplicationFindings
Study on Anticancer AgentsCytotoxicity EvaluationIC50 values for derivatives ranged from 1.51–7.70 μM against HTLV-1 infected cells .
Antimicrobial Activity AssessmentEfficacy TestingDemonstrated significant antibacterial activity against various strains .
Organic Synthesis ReactionSynthetic PathwaysUtilized as an intermediate for synthesizing complex organic molecules .

Biological Activity

5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H12ClN2OS
  • Molecular Weight : 253.748 g/mol
  • Structure : The compound features a thiazole ring with acetyl and methyl substituents, along with a phenyl group, contributing to its diverse reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus50 µg/mL
Candida albicans200 µg/mL

The compound displayed promising results against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HepG2 (liver cancer)15.6
MCF7 (breast cancer)25.2
K562 (leukemia)31.4

The compound's mechanism of action involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both microbial survival and cancer cell proliferation.
  • Cell Signaling Modulation : It can modulate cell signaling pathways that lead to apoptosis in cancer cells or disrupt essential processes in bacteria.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL against E. coli and S. aureus .
  • Cytotoxicity Assessment :
    In a cytotoxicity assessment involving several cancer cell lines, the compound demonstrated an IC50 value of 15.6 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-3-ium-5-yl)ethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLSAPOYQFSQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=[NH+]1)C2=CC=CC=C2)C(=O)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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